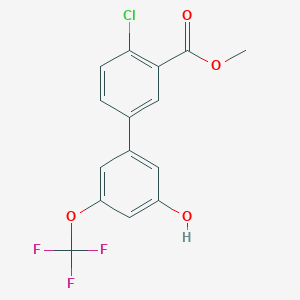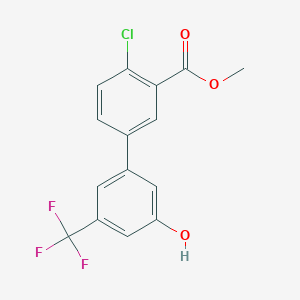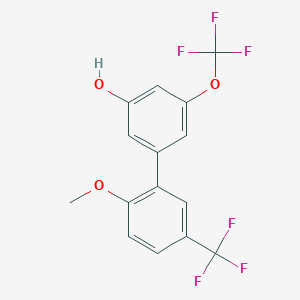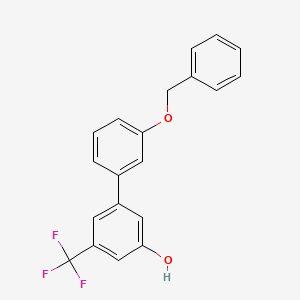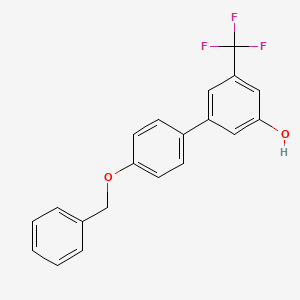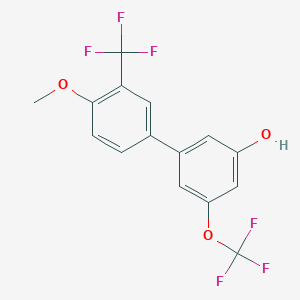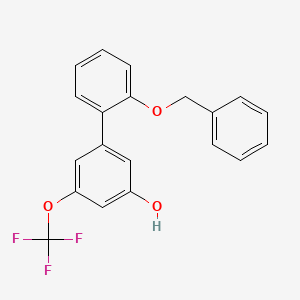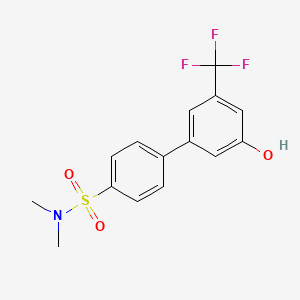
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-TFP) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a useful reagent for the synthesis of a variety of compounds and it has been used in a number of scientific studies. 5-AP-TFP is a white crystalline solid with a melting point of 135-136°C. The compound is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO), and it has a molecular weight of 331.36 g/mol.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been used in a number of scientific studies. It has been used as a reagent for the synthesis of various compounds, such as 5-bromo-3-trifluoromethylphenol, 4-bromo-3-trifluoromethylphenol, and 5-hydroxy-3-trifluoromethylphenol. It has also been used to study the structure-activity relationship of various compounds, and it has been used in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The mechanism of action of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is thought to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, some studies have shown that the compound may have anti-inflammatory, antioxidant, and anti-tumorigenic effects. In addition, 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and widely available reagent. In addition, the compound is soluble in a variety of solvents, which makes it easy to work with. However, the compound is not very stable and it can decompose under certain conditions, so it is important to store and use the compound properly.
Orientations Futures
There are a number of potential future directions for research involving 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%. These include further studies into the biochemical and physiological effects of the compound, as well as investigations into the mechanisms of action and the development of new applications for the compound. In addition, further research could be conducted into the synthesis of derivatives of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% and the development of more efficient and cost-effective synthetic methods. Finally, studies could be conducted into the use of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% as an inhibitor of various enzymes, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized using a number of methods. One method involves the reaction of 4-bromo-2-trifluoromethylphenol with 4-boc-aminophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-85°C for 4-6 hours. The product is then purified by recrystallization from ethanol or methanol.
Propriétés
IUPAC Name |
tert-butyl N-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-17(2,3)25-16(24)22-14-6-4-11(5-7-14)12-8-13(18(19,20)21)10-15(23)9-12/h4-10,23H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASUPDLBYJSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116793 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-31-9 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
